2,3,4-Trimethylpyridine
Overview
Description
2,3,4-Trimethylpyridine, also known as Collidine, is a trimethyl derivative of pyridine . Its chemical properties resemble those of pyridine, but the presence of the methyl groups may prohibit some of the more straightforward reactions . The molecular formula is C8H11N and the molecular weight is 121.1796 .
Synthesis Analysis
An efficient protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines has been developed from commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . In this multicomponent synthetic route, Lewis acids play an important role in selectively synthesizing six-membered heterocycles .Molecular Structure Analysis
The molecular structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C8H11N/c1-6-4-5-9-8(3)7(6)2/h4-5H,1-3H3 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 121.1796 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
1. Synthesis Optimization
Urošević et al. (2022) explored optimizing the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone. They found optimal conditions at 150°C, a 24-hour reaction time, and a catalyst of CH3COOH/pTsOH. This study is significant for understanding the efficient production of trimethylpyridine derivatives, highlighting the importance of temperature, time, and catalyst choice in synthesis processes (Urošević et al., 2022).
2. Hydrophobic and Hydrophilic Interactions
Marczak and Banaś (2001) examined the hydrophobic and hydrophilic interactions in the system of 2,4,6-trimethylpyridine and water. Their research, which involved measuring sound speed and density, provides insights into the mixed hydrophobic-hydrophilic nature of trimethylpyridines. This is crucial for understanding the solubility and interaction of these compounds in various environments (Marczak & Banaś, 2001).
3. Vibrational Spectra Analysis
Green and Harrison (1973) reported on the infrared and Raman spectra of various trimethylpyridines, including 2,3,4-trimethylpyridine. Their work, which gave values for fundamental frequencies, contributes to a deeper understanding of the molecular structure and properties of these compounds, relevant in spectroscopy and molecular identification (Green & Harrison, 1973).
4. Neurotropic Activity Study
Zaliznaya et al. (2020) synthesized and studied the biological activity of 4-aminopyridines, structurally related to this compound. They observed neurotropic activity in their compounds, providing a basis for further research in bioactive molecules and potential pharmaceutical applications (Zaliznaya et al., 2020).
5. Isotope Effects in NMR Shifts
Balaban et al. (1976) investigated the isotope effects on lanthanide-induced shifts in NMR of trimethylpyridines, including deuteriation effects. This study is important for understanding how isotopic substitution affects molecular properties, useful in NMR spectroscopy and analysis (Balaban et al., 1976).
6. Gastric-Acid Inhibiting Compounds
Mittelbach et al. (1988) described the synthesis of 4-methoxy-2,3,5-trimethylpyridine, a key building block for gastric-acid inhibiting compounds. This highlights the role of trimethylpyridine derivatives in medicinal chemistry, particularly in the development of treatments for gastric conditions (Mittelbach et al., 1988).
7. Photophysical Properties in OLEDs
Lakshmanan et al. (2015) synthesized and characterized terpyridine derivatives, including a compound related to this compound, for use in OLEDs. This research contributes to the development of new materials for optoelectronic applications (Lakshmanan et al., 2015).
8. Coordination Compound Applications
Winter et al. (2011) explored the use of terpyridines, including trimethylpyridine derivatives, in various fields like materials science and catalysis. This broad application range demonstrates the versatility of these compounds (Winter et al., 2011).
Safety and Hazards
The safety data sheet for 2,3,4-Trimethylpyridine indicates that it is a flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin, and may cause respiratory irritation. It is also harmful to aquatic life with long-lasting effects . Personal protective equipment should be used when handling this chemical .
Future Directions
2,4,6-Triarylpyridines, which include 2,3,4-Trimethylpyridine, are key building blocks to access functional molecules that are used in the design of advanced materials, metal–organic frameworks, supramolecules, reactive chemical intermediates, and drugs . Future research may focus on developing new synthetic protocols to construct this heterocyclic scaffold .
Mechanism of Action
Target of Action
It is known that trimethylpyridines, in general, have chemical properties similar to pyridine . Therefore, they may interact with similar biological targets as pyridine, which includes various enzymes and receptors in the body.
Mode of Action
One study suggests that trimethylpyridines can undergo copper-mediated stepwise oxidation to form pyridinecarboxylates . This process involves the oxidation of the methyl groups on the pyridine ring by nitrate in an acidic aqueous solution . The selectivity of this reaction might be due to the different electronic distribution resulting from the asymmetric substitution on the aromatic ring and steric hindrance between two neighboring methyl groups .
Biochemical Pathways
It’s known that trimethylpyridines can be oxidized to form pyridinecarboxylates . These pyridinecarboxylates could potentially affect various biochemical pathways, depending on their specific structures and properties.
Result of Action
The oxidation of trimethylpyridines to form pyridinecarboxylates could potentially lead to various molecular and cellular effects, depending on the specific structures and properties of the resulting pyridinecarboxylates .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3,4-Trimethylpyridine. For instance, the copper-mediated oxidation of trimethylpyridines to form pyridinecarboxylates occurs in an acidic aqueous solution . Therefore, the pH of the environment could potentially influence the action and efficacy of this compound. Additionally, factors such as temperature and the presence of other chemicals could also influence its stability and action.
Biochemical Analysis
Biochemical Properties
It is known that the presence of methyl groups may influence its interactions with enzymes, proteins, and other biomolecules
Molecular Mechanism
It is hypothesized that it may interact with biomolecules, potentially influencing enzyme activity and gene expression
Subcellular Localization
Studies investigating potential targeting signals or post-translational modifications that direct it to specific compartments or organelles are needed .
Properties
IUPAC Name |
2,3,4-trimethylpyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-6-4-5-9-8(3)7(6)2/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPRXXXSABQWAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176869 | |
Record name | 2,3,4-Trimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2233-29-6 | |
Record name | 2,3,4-Trimethylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2233-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4-Trimethylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002233296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4-Trimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4-trimethylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.069 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,4-TRIMETHYLPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/720P8M59GM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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